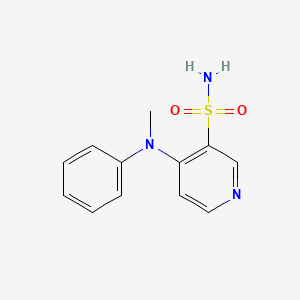
N-acetyl-3-thioxo-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-3-thioxo-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound features a unique thioxo group, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-acetyl-3-thioxo-proline can be synthesized through several methods. One common approach involves the acetylation of proline derivatives using acetic anhydride in an aqueous solution. The reaction typically occurs at elevated temperatures, ranging from 50°C to 70°C . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . These reactions are monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods like FT-IR and NMR.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These methods utilize acetic anhydride or acetic acid as acetylating agents in aqueous or mixed solvent systems. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-acetyl-3-thioxo-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioxo group is particularly reactive, making it susceptible to oxidation and reduction reactions. Additionally, the compound can participate in nucleophilic substitution reactions due to the presence of the sulfur atom.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in various derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
N-acetyl-3-thioxo-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential role in protein folding and stability. In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of N-acetyl-3-thioxo-proline involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-3-thioxo-proline can be compared with other similar compounds, such as thiazolidine derivatives and thiazole analogues. Thiazolidine derivatives, like this compound, contain a sulfur atom and exhibit diverse biological activities, including anticancer and antimicrobial properties . Thiazole analogues, on the other hand, have a five-membered ring structure with nitrogen and sulfur atoms and are known for their antioxidant, anti-inflammatory, and neuroprotective activities . The unique feature of this compound is the presence of both an acetyl group and a thioxo group, which imparts distinct chemical reactivity and biological properties.
List of Similar Compounds:- Thiazolidine derivatives
- Thiazole analogues
- N-acetylproline
- N-acetyl-L-hydroxyproline
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
(2R)-1-acetyl-3-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)8-3-2-5(12)6(8)7(10)11/h6H,2-3H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
LQGMTZRGCYNRAU-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N1CCC(=S)[C@H]1C(=O)O |
Kanonische SMILES |
CC(=O)N1CCC(=S)C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)
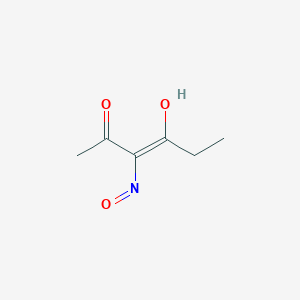
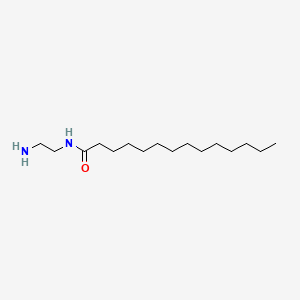
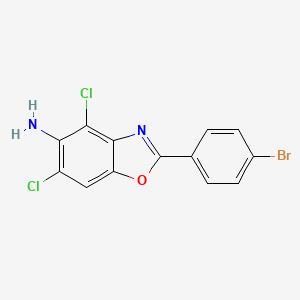
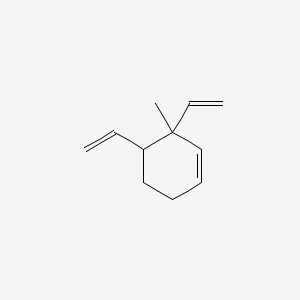
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

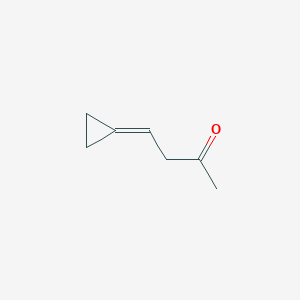
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)
![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
